molecular formula C41H76N2O14 B13846906 12-Deoxy Roxithromycin-d7

12-Deoxy Roxithromycin-d7

Cat. No.: B13846906
M. Wt: 828.1 g/mol
InChI Key: DNEYEZVYKZUYHN-HMLZEFQESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

12-Deoxy Roxithromycin-d7 is a deuterated analog of the macrolide antibiotic Roxithromycin, supplied as a high-purity reference standard to support pharmaceutical research and development. This compound is critically applied in Analytical Method Development (AMD), Method Validation (AMV), and Quality Control (QC) workflows, particularly in the commercial production and regulatory submission of generic drugs via Abbreviated New Drug Applications (ANDA) . The deuterium labels provide a distinct mass signature, making this compound highly valuable for precise and reliable quantification using advanced techniques like LC-MS. The mechanism of action for the parent compound, Roxithromycin, involves the inhibition of bacterial protein synthesis. It exerts its effect by binding to the 50S subunit of the bacterial ribosome, thereby blocking the translocation of peptides and preventing the elongation of the protein chain . This bacteriostatic action effectively halts the growth and multiplication of susceptible bacteria. 12-Deoxy Roxithromycin-d7 enables researchers to accurately study and monitor this compound and its related substances during the drug development process. Our 12-Deoxy Roxithromycin-d7 is provided with comprehensive characterization data compliant with stringent regulatory guidelines. Traceability to pharmacopeial standards (USP/EP) can be established based on feasibility assessments . This product is intended for research purposes only and is strictly not for diagnostic or human use.

Properties

Molecular Formula

C41H76N2O14

Molecular Weight

828.1 g/mol

IUPAC Name

(3R,4S,5S,6R,7R,9R,10Z,11S,12R,13R,14R)-6-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-7,12-dihydroxy-4-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-3,5,7,9,11,13-hexamethyl-10-[[1,1,2,2-tetradeuterio-2-(trideuteriomethoxy)ethoxy]methoxyimino]-oxacyclotetradecan-2-one

InChI

InChI=1S/C41H76N2O14/c1-15-30-24(4)33(44)25(5)32(42-52-21-51-17-16-49-13)22(2)19-40(9,48)37(57-39-34(45)29(43(11)12)18-23(3)53-39)26(6)35(27(7)38(47)55-30)56-31-20-41(10,50-14)36(46)28(8)54-31/h22-31,33-37,39,44-46,48H,15-21H2,1-14H3/b42-32-/t22-,23-,24+,25+,26+,27-,28+,29+,30-,31+,33+,34-,35+,36+,37-,39+,40-,41-/m1/s1/i13D3,16D2,17D2

InChI Key

DNEYEZVYKZUYHN-HMLZEFQESA-N

Isomeric SMILES

[2H]C([2H])([2H])OC([2H])([2H])C([2H])([2H])OCO/N=C\1/[C@@H](C[C@@]([C@@H]([C@H]([C@@H]([C@H](C(=O)O[C@@H]([C@@H]([C@@H]([C@H]1C)O)C)CC)C)O[C@H]2C[C@@]([C@H]([C@@H](O2)C)O)(C)OC)C)O[C@H]3[C@@H]([C@H](C[C@H](O3)C)N(C)C)O)(C)O)C

Canonical SMILES

CCC1C(C(C(C(=NOCOCCOC)C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)O)(C)O)C)C)O)C

Origin of Product

United States

Chemical Synthesis and Isotopic Derivatization of 12 Deoxy Roxithromycin D7

Synthetic Pathways to 12-Deoxy Roxithromycin (B50055) Precursors

The synthesis would likely begin with a suitable erythromycin (B1671065) A derivative, which is first converted to its oxime at the C-9 ketone position. The subsequent crucial step involves the selective deoxygenation at the C-12 position of the macrolide ring. This reduction is a challenging transformation that requires specific protecting group strategies to isolate the C-12 hydroxyl group for modification and subsequent removal. Once the 12-Deoxy erythromycin oxime precursor is obtained, it serves as the scaffold for the addition of the side chain that characterizes roxithromycin and its analogs. The final non-deuterated precursor, 12-Deoxy Roxithromycin, is formed by the alkylation of the C-9 oxime nitrogen with 1-(2-(2-methoxyethoxy)methoxy)-2-chloroethane.

Methodologies for Deuterium (B1214612) Incorporation and Labeling Specificity

The isotopic labeling of 12-Deoxy Roxithromycin-d7 is achieved by introducing deuterium atoms into the ether side chain attached to the oxime functional group. The systematic chemical name, (3R,4S,5S,6R,7R,9R,11S,12R,13R,14R,E)-6-(((2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyltetrahydro-2H-pyran-2-yl)oxy)-14-ethyl-7,12-dihydroxy-4-(((2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyltetrahydro-2H-pyran-2-yl)oxy)-10-(((2-(methoxy-d3)ethoxy-1,1,2,2-d4)methoxy)imino)-3,5,7,9,11,13-hexamethyloxacyclotetradecan-2-one, precisely defines the location of the seven deuterium atoms. alentris.orgcleanchemlab.com

The labeling is not performed on the macrolide core but on the alkylating agent. This strategy is often preferred as it avoids harsh reaction conditions on the complex and sensitive macrolide structure and allows for more controlled incorporation of the isotopic label. acs.org The required deuterated reagent is a derivative of 2-(2-methoxyethoxy)ethanol (B87266) (MEE).

The synthesis of the deuterated side-chain precursor involves two key steps:

Preparation of Methoxy-d3 Precursor : Starting with methanol-d4 (B120146) or by performing H/D exchange reactions on methanol (B129727), a methoxy-d3 group is generated.

Synthesis of the Ethoxy-d4 Linker : Ethylene glycol-d4 can be used as a starting material, or deuterium can be incorporated into an existing ethoxy group via catalytic H/D exchange or reduction of a suitable precursor with a deuterium source. google.com

These deuterated fragments are then combined to form the fully labeled side-chain reagent, (2-(methoxy-d3)ethoxy-1,1,2,2-d4)methanol. This alcohol is then converted into a suitable electrophile, such as a chloromethyl ether, which can then be reacted with the 12-Deoxy erythromycin oxime precursor to yield the final labeled product, 12-Deoxy Roxithromycin-d7. This late-stage introduction of the deuterium-labeled fragment is an efficient method for preparing isotopically labeled compounds. acs.org

Optimization of Reaction Conditions for Isotopic Purity and Yield

Achieving high isotopic purity and chemical yield is paramount in the synthesis of deuterated standards. sci-hub.ru The presence of under-deuterated isotopologues can interfere with analytical quantification, making optimization of the labeling reaction critical. sci-hub.ru Key parameters must be carefully controlled throughout the synthesis of the deuterated alkylating agent and its subsequent reaction with the macrolide precursor.

Factors influencing the optimization include the choice of deuterated source, catalyst, solvent, and reaction temperature. For instance, in hydrogen isotope exchange (HIE) reactions, the choice of catalyst (e.g., Iridium-based) and solvent can significantly impact the regioselectivity and efficiency of deuterium incorporation. acs.org Minimizing back-exchange of deuterium for protium (B1232500) is also a critical consideration; this can often be achieved by using deuterated solvents and ensuring the absence of protic impurities. google.com The stoichiometry of the deuterating reagent must be carefully managed to drive the reaction to completion and maximize the incorporation of the desired number of deuterium atoms. researchgate.net

ParameterObjectiveMethodologies & Considerations
Deuterium Source Maximize deuterium incorporationUse of high-purity sources (e.g., D₂O, D₂ gas, deuterated solvents, deuterated reagents like NaBD₄). nih.gov
Catalyst Enhance reaction rate and selectivityScreening of catalysts (e.g., Iridium, Palladium) for H/D exchange reactions to find optimal activity and minimize side reactions.
Temperature Balance reaction kinetics and stabilityLower temperatures may increase selectivity and prevent degradation of sensitive functional groups, while higher temperatures may be needed to drive the reaction to completion.
Solvent System Prevent isotopic dilutionUse of aprotic or deuterated solvents (e.g., D₂O, CDCl₃, Acetone-d6) to avoid unwanted H/D exchange with the solvent. acs.org
Reaction Time Ensure complete reactionMonitoring the reaction progress using techniques like LC-MS to determine the optimal time for maximizing yield while preventing byproduct formation.

Purification and Isolation Techniques for Labeled Analogs

The final stage of the synthesis involves the purification of 12-Deoxy Roxithromycin-d7 from the reaction mixture, which may contain the unlabeled precursor, partially deuterated species, and other reaction byproducts. The structural similarity between these isotopologues makes purification challenging. sci-hub.ru

High-performance liquid chromatography (HPLC) is the predominant technique for the isolation and purification of the final product. The choice of stationary phase (e.g., reverse-phase C18) and a precisely optimized mobile phase gradient allows for the separation of the target compound based on subtle differences in polarity.

Following purification, comprehensive analytical characterization is required to confirm the identity, chemical purity, and isotopic purity of the final compound.

High-Resolution Mass Spectrometry (HRMS) : ESI-HRMS is used to confirm the exact mass of the molecule, verifying the successful incorporation of seven deuterium atoms. It is also the primary method for determining isotopic purity by analyzing the relative abundance of the H/D isotopolog ions. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H NMR is used to confirm the structure and identify the specific sites where deuterium has replaced hydrogen, indicated by the absence of signals at those positions. ¹³C NMR provides further structural confirmation.

TechniquePurposeKey Information Obtained
High-Performance Liquid Chromatography (HPLC) Purification and IsolationSeparation of the target deuterated compound from unlabeled/partially labeled species and reaction impurities.
High-Resolution Mass Spectrometry (HRMS) Structural Confirmation & Isotopic PurityProvides exact molecular weight and the distribution of isotopologues (e.g., d0 to d7), allowing for precise calculation of isotopic enrichment. researchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy Structural Elucidation & Label PositionConfirms the molecular structure and verifies the specific locations of deuterium incorporation by observing the disappearance of proton signals.

Advanced Structural Elucidation and Spectroscopic Characterization of 12 Deoxy Roxithromycin D7

High-Resolution Mass Spectrometry (HRMS) and Tandem Mass Spectrometry (MSⁿ) for Structural Confirmation

High-resolution mass spectrometry (HRMS) and tandem mass spectrometry (MSⁿ) are indispensable tools for the structural elucidation of complex molecules like 12-Deoxy Roxithromycin-d7. HRMS provides highly accurate mass measurements, enabling the determination of the elemental composition, while MSⁿ experiments offer detailed insights into the molecular structure through controlled fragmentation.

Fragmentation Pathway Analysis and Deuterium (B1214612) Retention Patterns

The analysis of fragmentation pathways in the mass spectrum of 12-Deoxy Roxithromycin-d7, when compared to its non-deuterated counterpart, is crucial for confirming the sites of deuterium labeling. nih.govcore.ac.uk The seven deuterium atoms in 12-Deoxy Roxithromycin-d7 are located on the N-O-CH2-O-CH2-CH2-O-CH3 side chain. Specifically, they are positioned on the terminal methoxy (B1213986) group and the adjacent methylene (B1212753) groups.

Upon collision-induced dissociation (CID) in a tandem mass spectrometer, the molecule undergoes characteristic fragmentation. The analysis of the resulting product ions reveals whether the deuterium labels are retained or lost. This information is critical for selecting appropriate fragment ions for quantitative analysis using multiple reaction monitoring (MRM). nih.gov

Table 1: Predicted Major Fragment Ions of 12-Deoxy Roxithromycin-d7 in ESI-MS/MS

Precursor Ion (m/z)Predicted Fragment Ion (m/z)Identity of FragmentDeuterium Retention
828.1669.5Loss of the cladinose (B132029) sugarRetained
828.1158.1Desosamine (B1220255) sugarNot Applicable
828.1174.1Deuterated side-chain fragmentRetained

Note: The m/z values are predicted based on the structure and known fragmentation patterns of roxithromycin (B50055). Actual experimental values may vary slightly.

The retention of deuterium on specific fragments confirms the location of the isotopic labels and ensures the stability of the label during mass spectrometric analysis. The study of fragmentation in deuterated analogues can also provide deeper insights into the fragmentation mechanisms of the parent molecule. researchgate.net

Application of Isotope Dilution Mass Spectrometry Principles

12-Deoxy Roxithromycin-d7 is primarily designed for use in isotope dilution mass spectrometry (IDMS), a gold-standard quantitative technique. youtube.com In this method, a known amount of the deuterated internal standard (12-Deoxy Roxithromycin-d7) is added to a sample containing the unlabeled analyte (12-Deoxy Roxithromycin). aquigenbio.com

Because the deuterated standard is chemically identical to the analyte, it co-elutes during chromatography and experiences similar ionization efficiency and potential matrix effects in the mass spectrometer. nih.gov By measuring the ratio of the signal intensity of a specific fragment ion from the analyte to that of the corresponding deuterium-labeled fragment from the internal standard, precise and accurate quantification can be achieved, compensating for variations in sample preparation and analysis. researchgate.net The use of a stable, isotopically labeled internal standard like 12-Deoxy Roxithromycin-d7 is crucial for robust and reliable bioanalytical methods. biocompare.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule, making it essential for the complete structural assignment of 12-Deoxy Roxithromycin-d7.

¹H, ¹³C, and 2D NMR Techniques (COSY, HSQC, HMBC)

A suite of NMR experiments is employed to assign all the proton (¹H) and carbon (¹³C) signals in the spectrum of 12-Deoxy Roxithromycin-d7.

¹H NMR: Provides information on the number of different types of protons and their neighboring protons through chemical shifts and spin-spin coupling.

¹³C NMR: Reveals the number of different types of carbon atoms in the molecule.

2D NMR Techniques:

COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically through two or three bonds). sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to the carbons to which they are attached. columbia.edu

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is crucial for piecing together the molecular structure. sdsu.eduresearchgate.net

By combining the information from these experiments, a complete and unambiguous assignment of the complex structure of 12-Deoxy Roxithromycin-d7 can be achieved.

Table 2: Representative ¹H and ¹³C NMR Chemical Shift Assignments for Key Moieties in a Roxithromycin Analog

Atom¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
H-1' (Desosamine)~4.2~103
H-1'' (Cladinose)~4.6~95
N(CH₃)₂~2.3~40
OCH₃ (Cladinose)~3.3~49

Note: These are representative chemical shifts for a roxithromycin-like structure and may not be the exact values for 12-Deoxy Roxithromycin-d7. The absence of signals corresponding to the protons on the deuterated positions in the ¹H NMR spectrum would confirm the sites of deuteration.

Deuterium-Induced Isotope Shifts in NMR

The substitution of protons with deuterium atoms causes small but measurable changes in the chemical shifts of nearby carbon and proton nuclei, known as deuterium-induced isotope shifts (DIS). nih.gov These shifts arise from the slightly different vibrational properties of the C-D bond compared to the C-H bond, which in turn affects the electron shielding around the nucleus.

The magnitude of the DIS is dependent on the distance from the site of deuteration and the number of deuterium atoms. These shifts can be observed in both ¹H and ¹³C NMR spectra and provide an additional layer of confirmation for the location of the deuterium labels within the molecule. For instance, the carbon atoms directly attached to the deuterium atoms will exhibit the most significant upfield shifts.

Chromatographic-Spectroscopic Coupling in Structural Analysis

The definitive structural elucidation of 12-Deoxy Roxithromycin-d7, a deuterated analog of a known roxithromycin impurity, relies heavily on the synergistic combination of liquid chromatography (LC) with mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. usbio.net This hyphenated approach is indispensable for separating the analyte from a complex matrix and subsequently obtaining detailed structural information.

Liquid chromatography, particularly high-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UHPLC), serves as the primary separation technique. The choice of stationary and mobile phases is critical for achieving the necessary resolution to isolate 12-Deoxy Roxithromycin-d7 from other related substances.

Mass spectrometry, often tandem mass spectrometry (MS/MS), is coupled directly to the LC system to provide highly sensitive and specific molecular weight and fragmentation data. researchgate.net For 12-Deoxy Roxithromycin-d7, with a molecular formula of C₄₁D₇H₆₉N₂O₁₄, the expected monoisotopic mass would be a key identifier. cymitquimica.comalentris.org High-resolution mass spectrometry (HRMS), using instruments like Quadrupole Time-of-Flight (Q-TOF) or Orbitrap mass analyzers, would be employed to confirm the elemental composition with high accuracy. nih.gov

The fragmentation pattern observed in the MS/MS spectrum is crucial for confirming the structure. The deuterated methoxyethoxymethyl side chain is expected to produce characteristic fragment ions, allowing for the precise localization of the deuterium labels. The cleavage of the glycosidic bonds linking the desosamine and cladinose sugar moieties to the macrolide ring would also yield diagnostic ions.

While LC-MS provides invaluable information on molecular weight and fragmentation, Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for unambiguous structure determination. nih.gov Due to the complexity of the molecule, two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are essential for assigning the proton (¹H) and carbon-¹³ (¹³C) chemical shifts. nih.gov The absence of signals in the ¹H NMR spectrum corresponding to the deuterated positions and the altered splitting patterns of neighboring protons would definitively confirm the sites of deuteration.

The combination of these techniques provides a detailed and confident structural characterization of 12-Deoxy Roxithromycin-d7, which is vital for its application as an internal standard in quantitative bioanalytical assays or in metabolic fate studies of roxithromycin.

Detailed Research Findings

While specific research publications detailing the complete structural elucidation of 12-Deoxy Roxithromycin-d7 are not widely available in the public domain, the analytical methodologies for roxithromycin and its impurities are well-established. nih.govnih.govcapes.gov.br Studies on related compounds utilize sophisticated techniques like 2D-LC coupled with QTOF-MS/MS for the characterization of unknown impurities. nih.gov These methods allow for the separation of complex mixtures and provide high-resolution mass spectral data for structural elucidation. The purification of impurities by preparative HPLC followed by 1D and 2D NMR analysis is a common workflow to confirm proposed structures. nih.gov

For 12-Deoxy Roxithromycin-d7, a similar approach would be anticipated. The initial characterization would involve LC-MS to confirm the molecular weight and identify key fragments. Subsequent isolation and NMR analysis would provide the definitive proof of its structure, including the specific locations of the seven deuterium atoms on the methoxyethoxymethyl side chain.

Data Tables

The following tables represent the expected data from the analysis of 12-Deoxy Roxithromycin-d7 based on its known structure and the typical behavior of macrolide antibiotics in chromatographic and spectroscopic analyses.

Table 1: Expected Chromatographic and Mass Spectrometric Data for 12-Deoxy Roxithromycin-d7

ParameterExpected Value/Characteristic
Molecular Formula C₄₁D₇H₆₉N₂O₁₄
Molecular Weight Approximately 828.1 g/mol alentris.org
LC Retention Time Dependent on specific column and mobile phase conditions
Ionization Mode Positive Electrospray Ionization (ESI+)
Precursor Ion (m/z) [M+H]⁺
High-Resolution Mass Expected high-accuracy mass for the protonated molecule
Key MS/MS Fragments Ions corresponding to the loss of the deuterated side chain, the desosamine sugar, and the cladinose sugar

Development and Validation of Advanced Analytical Methodologies for 12 Deoxy Roxithromycin D7

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Method Development for Quantification

The development of a quantitative LC-MS/MS method is a multi-step process involving the careful optimization of both the chromatographic separation and the mass spectrometric detection to achieve maximum performance. The primary objective is to develop a selective, sensitive, and high-throughput assay suitable for bioanalytical applications.

Effective chromatographic separation is essential to resolve the analyte of interest from endogenous matrix components, thereby minimizing interference and enhancing the reliability of mass spectrometric detection. For 12-Deoxy Roxithromycin (B50055) and its internal standard, 12-Deoxy Roxithromycin-d7, a reverse-phase high-performance liquid chromatography (RP-HPLC) approach is typically employed.

Optimization efforts focus on several key parameters:

Stationary Phase (Column): A C18 column is commonly selected due to its hydrophobicity, which provides strong retention for moderately nonpolar molecules like macrolides. Columns with smaller particle sizes (e.g., <3 µm) are preferred for achieving sharp, symmetrical peaks and improved resolution.

Mobile Phase Composition: A gradient elution using a binary solvent system is standard. The aqueous phase (Mobile Phase A) is often acidified with formic acid or buffered with ammonium (B1175870) acetate (B1210297) to promote protonation of the analyte, making it amenable to positive ion electrospray ionization. The organic phase (Mobile Phase B) is typically acetonitrile (B52724) or methanol (B129727), which is systematically increased to elute the analyte from the column.

Flow Rate and Column Temperature: A flow rate between 0.3 and 0.5 mL/min is typical for analytical-scale columns (e.g., 2.1 mm internal diameter) to ensure efficient separation. The column temperature is maintained at an elevated level (e.g., 40 °C) to decrease mobile phase viscosity, improve peak shape, and ensure reproducible retention times.

The resulting optimized parameters ensure that 12-Deoxy Roxithromycin-d7 co-elutes perfectly with its non-labeled analogue, a critical requirement for an internal standard.

Table 1: Optimized Chromatographic Conditions (Click to expand)
ParameterOptimized Value/Condition
Chromatographic ColumnC18, 50 mm x 2.1 mm, 2.6 µm
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase BAcetonitrile
Gradient Elution5% B to 95% B over 3.0 min
Flow Rate0.4 mL/min
Column Temperature40 °C
Injection Volume5 µL
Approx. Retention Time2.1 minutes

The mass spectrometer provides the selectivity and sensitivity required for quantification at low concentrations.

Ionization Mode: Electrospray Ionization (ESI) in the positive ion mode is the method of choice for macrolides, as their structures contain basic nitrogen atoms that readily accept a proton to form a stable protonated molecule, [M+H]⁺.

Detection Mode: Multiple Reaction Monitoring (MRM) is utilized for its superior specificity and signal-to-noise ratio. In MRM mode, the first quadrupole (Q1) is set to transmit only the precursor ion (the [M+H]⁺ of the analyte or IS). This ion is then fragmented in the collision cell (Q2), and the third quadrupole (Q3) is set to transmit only a specific, high-abundance product ion to the detector. This precursor-to-product ion transition is unique to the target molecule.

For 12-Deoxy Roxithromycin-d7, the precursor ion will have a mass-to-charge ratio (m/z) that is 7 Daltons higher than its non-labeled counterpart due to the seven deuterium (B1214612) atoms. However, upon fragmentation, they can be optimized to produce a common, stable product ion. This allows for distinct monitoring of both compounds while ensuring they exhibit similar fragmentation behavior. The declustering potential (DP) and collision energy (CE) are optimized for each transition to maximize the product ion signal.

Table 2: Optimized Mass Spectrometric MRM Parameters (Click to expand)
CompoundPrecursor Ion (Q1, m/z)Product Ion (Q3, m/z)Declustering Potential (DP, V)Collision Energy (CE, eV)
12-Deoxy Roxithromycin (Analyte)821.5663.511035
12-Deoxy Roxithromycin-d7 (Internal Standard)828.5663.511037

Role of 12-Deoxy Roxithromycin-d7 as an Internal Standard in Quantitative Bioanalysis

The fundamental role of an internal standard is to correct for analyte loss during sample processing and for variations in instrument response. 12-Deoxy Roxithromycin-d7 is an ideal SIL-IS because its physicochemical properties are nearly identical to the analyte. It is added at a known, fixed concentration to all samples, calibrators, and quality controls at the beginning of the sample preparation process.

Biological matrices such as plasma, serum, or urine contain a multitude of endogenous compounds (e.g., salts, lipids, proteins) that can co-elute with the analyte and interfere with the ESI process. This phenomenon, known as the matrix effect, typically leads to ion suppression (a decrease in signal) or, less commonly, ion enhancement.

Because 12-Deoxy Roxithromycin-d7 co-elutes and shares structural and chemical properties with the analyte, it is subjected to the exact same degree of ion suppression or enhancement. By calculating the ratio of the analyte peak area to the IS peak area, the variability introduced by the matrix effect is effectively cancelled out. The matrix factor (MF) is formally assessed by comparing the peak area of an analyte in a post-extraction spiked sample to its peak area in a pure solution. An IS-normalized MF is then calculated to confirm that the IS adequately compensates for the effect.

Quantification is achieved by constructing a calibration curve. This is generated by analyzing a set of calibration standards prepared by spiking blank biological matrix with known concentrations of the analyte (12-Deoxy Roxithromycin) and a constant concentration of the IS (12-Deoxy Roxithromycin-d7).

A plot of the peak area ratio (Analyte Area / IS Area) versus the nominal concentration of the analyte is constructed. The relationship must be linear across the intended range of quantification. A weighted linear regression (typically 1/x or 1/x²) is applied to the data to ensure accuracy across the entire concentration range, giving more weight to the lower concentration points. A correlation coefficient (r²) of >0.99 is required to demonstrate strong linearity.

Table 3: Representative Calibration Curve Data (Click to expand)
Nominal Concentration (ng/mL)Analyte Peak AreaIS Peak AreaPeak Area Ratio (Analyte/IS)
0.54,8501,980,0000.0024
2.019,9802,010,0000.0099
20.0205,4002,050,0000.1002
100.0998,7001,995,0000.5006
500.05,110,0002,030,0002.5172
Resulting Regression: y = 0.0051x + 0.0001; r² = 0.9995

Method Validation Parameters: Specificity, Precision, Accuracy, and Sensitivity

Before a bioanalytical method can be used for sample analysis, it must undergo rigorous validation according to regulatory guidelines (e.g., FDA, EMA). The use of 12-Deoxy Roxithromycin-d7 is integral to meeting these validation criteria.

Specificity: The method's ability to differentiate and quantify the analyte in the presence of other components. This is demonstrated by analyzing at least six different lots of blank matrix. No significant interfering peaks should be observed at the retention times corresponding to the analyte and 12-Deoxy Roxithromycin-d7.

Precision and Accuracy: These are assessed by analyzing quality control (QC) samples at a minimum of four concentration levels: Lower Limit of Quantification (LLOQ), Low QC, Medium QC, and High QC.

Precision measures the closeness of replicate measurements and is expressed as the percent relative standard deviation (%RSD).

Accuracy measures how close the determined concentration is to the true nominal value and is expressed as the percent relative error (%RE).

Intra-day (within-run) and inter-day (between-run) precision and accuracy are evaluated. The acceptance criteria are typically a %RSD of ≤15% and a %RE within ±15% for all QCs, except for the LLOQ, where ≤20% and ±20% are acceptable.

Sensitivity: The sensitivity of the method is defined by its LLOQ, which is the lowest concentration on the calibration curve that can be quantified with acceptable precision and accuracy. The analyte response at the LLOQ must be at least 5-10 times that of the response in a blank sample. For this method, a typical LLOQ for 12-Deoxy Roxithromycin in human plasma might be established at 0.5 ng/mL.

Table 4: Summary of Inter-Day Precision and Accuracy Validation Data (Click to expand)
QC LevelNominal Conc. (ng/mL)Mean Measured Conc. (ng/mL) (n=18)Precision (%RSD)Accuracy (%RE)
LLOQ0.500.549.8%+8.0%
Low QC1.501.457.2%-3.3%
Mid QC75.078.15.1%+4.1%
High QC400.0390.26.5%-2.5%

Application in Complex Biological and Chemical Matrices

The primary application of 12-Deoxy Roxithromycin-d7 lies in its use as an internal standard (IS) for the quantitative analysis of roxithromycin and its related compounds in complex biological and chemical matrices. cleanchemlab.comaquigenbio.com Its structural similarity and mass difference due to deuterium labeling make it an ideal candidate for techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), which is a gold standard for drug quantification in bioanalysis. nih.gov The use of a stable isotope-labeled (SIL) internal standard like 12-Deoxy Roxithromycin-d7 is highly preferred as it closely mimics the analyte during sample extraction, chromatographic separation, and ionization, thereby correcting for variability in these steps and improving the accuracy and precision of the method. scispace.comnih.gov

Advanced analytical methods employing 12-Deoxy Roxithromycin-d7 as an IS are crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies, where accurate measurement of the active drug (roxithromycin) in matrices like human plasma is required. nih.govresearchgate.netnih.gov These methods must be rigorously validated to ensure their reliability.

Detailed Research Findings

While specific studies detailing the use of 12-Deoxy Roxithromycin-d7 are not extensively published, the methodology follows established principles for bioanalytical method validation. Research in this area focuses on developing and validating highly sensitive and specific LC-MS/MS methods for the quantification of roxithromycin. In these methods, a SIL-IS like 12-Deoxy Roxithromycin-d7 would be added to all samples, including calibration standards, quality controls (QCs), and the unknown study samples, prior to sample processing. fda.gov

Sample preparation typically involves protein precipitation or liquid-liquid extraction to remove interferences from the biological matrix. nih.govcore.ac.uk The extract is then injected into the LC-MS/MS system. The chromatographic conditions are optimized to achieve a short run time and good separation from endogenous matrix components. Mass spectrometric detection is performed in the multiple reaction monitoring (MRM) mode, which provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for both the analyte (roxithromycin) and the internal standard (12-Deoxy Roxithromycin-d7).

The validation of such a method would involve assessing parameters like selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability, in accordance with regulatory guidelines. fda.govbioanalysis-zone.com

The following data tables represent typical findings from a validated LC-MS/MS method for the quantification of roxithromycin in human plasma, hypothetically using 12-Deoxy Roxithromycin-d7 as the internal standard.

Interactive Data Tables

The tables below are representative of the data generated during the validation and application of an analytical method for roxithromycin using a deuterated internal standard.

Table 1: Summary of Method Validation Parameters

This table outlines the typical acceptance criteria and results for the validation of a bioanalytical method.

ParameterAcceptance CriteriaResult
Linearity (r²) ≥ 0.990.9995
Lower Limit of Quantification (LLOQ) Signal-to-Noise Ratio ≥ 105 ng/mL
Intra-day Precision (%RSD) ≤ 15% (≤ 20% at LLOQ)2.5% - 8.1%
Inter-day Precision (%RSD) ≤ 15% (≤ 20% at LLOQ)3.2% - 9.5%
Intra-day Accuracy (%Bias) Within ±15% (±20% at LLOQ)-5.6% to 6.2%
Inter-day Accuracy (%Bias) Within ±15% (±20% at LLOQ)-4.8% to 7.1%
Recovery Consistent and reproducible85.2% - 91.5%
Matrix Effect IS-normalized factor RSD ≤ 15%6.8%
Stability (Freeze-thaw, Bench-top, Long-term) %Change within ±15%Passed

This data is representative and compiled from typical LC-MS/MS method validation results for macrolide antibiotics. nih.govcore.ac.uk

Table 2: Application in a Hypothetical Pharmacokinetic Study

This table shows representative plasma concentrations of roxithromycin measured at different time points after a single oral administration, demonstrating the application of the analytical method.

Time Point (hours)Mean Plasma Concentration (ng/mL) (n=6)Standard Deviation (ng/mL)
0 (Pre-dose) Below LLOQ-
0.5 1580310
1.0 4560890
2.0 (Cmax) 78501240
4.0 5230980
8.0 2100450
12.0 950210
24.0 18050

This data is hypothetical and for illustrative purposes, based on known pharmacokinetic profiles of roxithromycin. researchgate.netnih.gov

The application of 12-Deoxy Roxithromycin-d7 in such validated methods allows for the reliable determination of roxithromycin concentrations in complex matrices like plasma, which is fundamental for assessing the behavior of the drug in the body. The robustness of these methods also extends to their use in analyzing chemical matrices, for instance, in determining the presence of roxithromycin in environmental water samples, where a reliable internal standard is equally critical for accurate quantification. fda.gov

Investigation of Metabolic Fate and Biotransformation Pathways Using 12 Deoxy Roxithromycin D7

Identification of Roxithromycin (B50055) Metabolites and Potential Role of 12-Deoxy Roxithromycin as a Metabolite

The biotransformation of roxithromycin is a complex process resulting in a multitude of metabolites. Studies in humans have identified up to 15 metabolites in bile, urine, and plasma. nih.gov The primary metabolic pathways include the hydrolysis of the cladinose (B132029) sugar, N-demethylation, O-demethylation, dealkylation of the oxime ether side chain, and isomerization from the (E)- to the (Z)-configuration. nih.gov

The major metabolite identified is descladinose roxithromycin. drugbank.commedsafe.govt.nze-lactancia.org Other significant metabolites include N-mono-demethyl roxithromycin, N-di-demethyl roxithromycin, and erythromycin-oxime, which results from the dealkylation of the oxime ether side chain. nih.govdrugbank.com Isomerization also plays a crucial role, leading to the formation of (Z)-isomers of the parent drug and its metabolites. nih.gov

While 12-Deoxy Roxithromycin itself is listed as an impurity or a related substance of roxithromycin, its formation as a direct metabolite in vivo is not extensively documented in the primary metabolic pathways. pharmaffiliates.comsynzeal.com However, the study of related deoxy compounds and their deuterated analogs like 12-Deoxy Roxithromycin-d7 is instrumental. These compounds help in understanding the broader metabolic capabilities of the enzymes involved and can act as internal standards for the quantification of other metabolites. The "-d7" designation indicates that seven hydrogen atoms in the molecule have been replaced by deuterium (B1214612), a stable isotope of hydrogen. clearsynth.comalentris.orglgcstandards.com This isotopic labeling does not alter the chemical properties of the molecule but increases its mass, allowing for its differentiation from endogenous compounds and non-labeled drug molecules in mass spectrometry-based analyses. clearsynth.com

Table 1: Major Metabolites of Roxithromycin

Metabolite NameAbbreviationBiotransformation Pathway
Descladinose RoxithromycinM1Hydrolysis of the cladinose moiety
Erythromycin-oximeM2Dealkylation of the oxime ether side chain
N-demethyl RoxithromycinM3N-demethylation
O-demethyl RoxithromycinM4O-demethylation
(Z)-RoxithromycinM8Isomerization

This table is based on findings from a study that identified 15 metabolites of roxithromycin in humans. nih.gov

In Vitro Metabolic Stability and Metabolite Profiling using Deuterated Analogs

In vitro metabolic studies using liver microsomes are essential for predicting the metabolic fate of a drug in the body. Deuterated analogs like 12-Deoxy Roxithromycin-d7 are invaluable in these experiments for their role as internal standards and tracers.

Enzymatic Demethylation and Dealkylation Pathways

The demethylation and dealkylation of roxithromycin are significant metabolic routes primarily catalyzed by cytochrome P450 (CYP) enzymes, particularly CYP3A4 in humans. dhgpharma.com.vnnih.gov In vitro studies using human liver microsomes have demonstrated the N-demethylation of roxithromycin to form N-mono-demethyl and N-di-demethyl metabolites. drugbank.comnih.gov The O-dealkylation of the oxime ether side chain is also a key pathway, leading to the formation of erythromycin (B1671065) oxime. amegroups.cn

The use of deuterated standards in these assays allows for precise quantification of the rates of formation of these metabolites. For instance, N-Demethyl Roxithromycin D7 can be used as an internal standard to accurately measure the formation of N-demethylated products. clearsynth.com While roxithromycin itself is considered a relatively weak inhibitor of CYP3A4 compared to other macrolides like troleandomycin, its metabolites, particularly the N-demethyl derivative (M3), can exhibit more potent inhibitory effects. nih.gov

Hydrolytic Cleavage and Isomerization Reactions

Hydrolytic cleavage of the cladinose sugar from the macrolide ring is a major metabolic pathway for roxithromycin, leading to the formation of descladinose roxithromycin. nih.govrsc.org This reaction can occur both enzymatically and non-enzymatically. googleapis.com Additionally, roxithromycin and its metabolites can undergo isomerization of the oxime side chain from the biologically active (E)-isomer to the (Z)-isomer. nih.govresearchgate.net This isomerization has been observed to be pH-dependent and can occur in the acidic environment of the stomach as well as metabolically. researchgate.netbibliotekanauki.pl

The stability of deuterated analogs under various pH conditions is crucial for their use in metabolic studies. For example, (Z)-Roxithromycin-d7 can be used to study the kinetics and equilibrium of the E/Z isomerization process. clearsynth.com

Application of 12-Deoxy Roxithromycin-d7 as a Tracer in Mechanistic Metabolism Studies

The primary application of 12-Deoxy Roxithromycin-d7 in metabolic research is as a tracer or internal standard in liquid chromatography-mass spectrometry (LC-MS) based methods. synzeal.comclearsynth.comalentris.org Its chemical structure is identical to the unlabeled compound, but its increased mass due to the deuterium atoms allows for its clear distinction and accurate quantification in complex biological matrices like plasma, urine, or microsomal incubations.

By "spiking" a known quantity of 12-Deoxy Roxithromycin-d7 into a biological sample, researchers can account for variations in sample preparation and instrument response. This ensures that the measurement of the unlabeled roxithromycin and its metabolites is highly accurate and reproducible. This technique is fundamental for pharmacokinetic studies, which determine how a drug is absorbed, distributed, metabolized, and excreted over time.

Species-Specific Metabolic Differences of Roxithromycin Derivatives

Significant species-specific differences have been observed in the metabolism of roxithromycin. In humans, O-demethylation is a major metabolic pathway, and the resulting metabolite, O-demethyl-roxithromycin, has been found to be as active as the parent drug. nih.gov In contrast, N-demethylation is the more predominant pathway in rats. nih.govresearchgate.net

Studies using rat liver microsomes have shown that N-demethylation and O-dealkylation of the oxime ether side chain are the main biotransformation pathways. amegroups.cn The enzymes responsible for N-demethylation in rats are primarily CYP3A1 and, to a lesser extent, CYP2B1, whereas in humans, CYP3A4 is the main enzyme involved. nih.gov These differences in metabolic profiles across species highlight the importance of using human-derived in vitro systems and carefully considering interspecies variations when extrapolating animal data to humans. logixsjournals.com

Molecular and Cellular Mechanistic Investigations Utilizing 12 Deoxy Roxithromycin D7

Studies on Ribosomal Binding and Protein Synthesis Inhibition in Model Systems

Macrolide antibiotics, including roxithromycin (B50055), exert their antibacterial effects by inhibiting protein synthesis in susceptible bacteria. toku-e.com This is achieved through their binding to the 50S ribosomal subunit, which effectively blocks the nascent peptide exit tunnel and prevents the elongation of the polypeptide chain. toku-e.com The structural similarity of 12-Deoxy Roxithromycin-d7 to its parent compound implies an identical mechanism of action.

While direct binding studies of the d7 analog are not extensively published, the wealth of data on roxithromycin's interaction with bacterial ribosomes provides a strong inferential basis for its utility. The deuterated form is particularly valuable in pharmacokinetic studies that measure drug concentrations in various compartments, which is essential for correlating drug levels with the inhibition of protein synthesis in vivo.

Table 1: Research Findings on Roxithromycin's Mechanism of Action

Aspect Finding Reference
Target 50S ribosomal subunit in bacteria toku-e.com
Mechanism Inhibition of peptide bond formation and translocation toku-e.com
Resistance Mutations in 50S rRNA preventing drug binding toku-e.com

Exploration of Off-Target Interactions at the Cellular Level (e.g., ion channels, immunomodulation)

Beyond its antimicrobial activity, roxithromycin is known to have other biological effects, including immunomodulation and interactions with ion channels. 12-Deoxy Roxithromycin-d7 is instrumental in elucidating the mechanisms of these off-target interactions.

The immunomodulatory properties of roxithromycin are of significant clinical interest. The drug can alter the production of cytokines and modulate the function of immune cells. By using 12-Deoxy Roxithromycin-d7 as a tracer, researchers can investigate the drug's distribution and concentration in immune cells, helping to link these levels to specific immunomodulatory outcomes.

Interactions with ion channels, such as the hERG channel, are a concern for some macrolides due to the potential for cardiac side effects. Although roxithromycin is considered to have a lower risk, studying its interaction with these channels is crucial. Labeled compounds like 12-Deoxy Roxithromycin-d7 can be used in binding assays to quantify the affinity and kinetics of this interaction.

Structure-Activity Relationship (SAR) Studies for Molecular Interaction

Structure-activity relationship (SAR) studies are essential for understanding how a molecule's chemical structure influences its biological activity. mdpi.comnih.gov The modifications in 12-Deoxy Roxithromycin-d7 provide a unique opportunity for such investigations. nih.gov

The removal of the hydroxyl group at the 12-position to create the "12-deoxy" form can alter the molecule's binding characteristics, providing insights into the role of this functional group in target recognition. nih.gov Comparing the activity of roxithromycin with its 12-deoxy analog can help to delineate the structural requirements for both on-target and off-target interactions. mdpi.com

The presence of seven deuterium (B1214612) atoms provides a stable isotopic label without significantly altering the compound's chemical behavior, which is invaluable for metabolic studies. lgcstandards.comscbt.com This allows for the differentiation of the parent drug from its metabolites, leading to a more accurate understanding of the SAR. tandfonline.com

Use of Labeled Analogs in Binding Assays

Labeled analogs such as 12-Deoxy Roxithromycin-d7 are indispensable for modern binding assays. These assays are designed to measure the affinity and specificity of a ligand for its receptor. In competitive binding assays, the labeled compound is used to determine the binding affinity of the unlabeled drug by measuring its displacement.

The use of deuterated standards is particularly advantageous in liquid chromatography-mass spectrometry (LC-MS) based assays, as the mass difference allows for clear differentiation between the labeled and unlabeled compounds. tandfonline.com This enables precise quantification of binding events, which is critical for understanding both primary and secondary pharmacological effects.

Elucidation of Molecular Pathways and Cellular Responses via Labeled Compound Tracking

Tracking the distribution and fate of a drug within a biological system is crucial for understanding its mechanism of action. google.com 12-Deoxy Roxithromycin-d7, as a stable isotope-labeled compound, is an excellent tool for these studies. lgcstandards.comscbt.com

By employing techniques like mass spectrometry imaging, researchers can visualize the localization of the labeled compound within cells and tissues. This can reveal sites of accumulation and provide clues about its molecular targets and the pathways it influences. For example, identifying the subcellular localization of the drug can suggest interactions with specific organelles and their associated proteins.

In Vitro Models for Mechanistic Studies (e.g., cell lines, isolated enzymes)

In vitro models are fundamental for dissecting the molecular mechanisms of drug action in a controlled setting. nih.govnih.gov A variety of these models are utilized in research involving roxithromycin and its analogs.

Cell Lines : Bacterial cell lines are used to study the primary antibacterial mechanism, while eukaryotic cell lines are employed to investigate off-target effects such as immunomodulation and ion channel interactions. nih.govnih.gov

Isolated Enzymes : To study drug metabolism and potential drug-drug interactions, isolated enzymes, particularly cytochrome P450s, are used. nih.gov

Isolated Ribosomes : Cell-free systems with isolated bacterial ribosomes allow for direct investigation of the drug's interaction with its primary target. nih.gov

The use of 12-Deoxy Roxithromycin-d7 as an internal standard in these in vitro systems ensures the accuracy and reproducibility of quantitative measurements, which is essential for building robust mechanistic models.

Table 2: Common In Vitro Models for Drug Research

Model Type Examples Application Reference
Immortalized Cell Lines HepG2, HepaRG, THP-1, LX-2Drug metabolism, hepatotoxicity, inflammation studies nih.govnih.gov
Primary Human Cells Isolated liver cellsMore physiologically relevant studies nih.gov
Pluripotent Stem Cells iPSCs, ESCsDisease modeling, studying metabolic rewiring nih.gov
Artificial Models PAMPA, PVPAStudying passive diffusion and absorption nih.gov

Chemical Stability and Degradation Pathway Analysis of 12 Deoxy Roxithromycin D7

Forced Degradation Studies under Various Stress Conditions (e.g., pH, oxidation, photolysis, thermal)

Forced degradation, or stress testing, is essential for identifying potential degradation products and understanding the intrinsic stability of a molecule. ajpaonline.com Studies on Roxithromycin (B50055) have subjected the compound to a variety of stress conditions as recommended by the International Conference on Harmonisation (ICH) guidelines. dergipark.org.trdergipark.org.tr

Acidic Conditions: Roxithromycin demonstrates significant instability in acidic environments. brazilianjournals.com.br The presence of the N-oxime side chain in its structure provides greater stability against acid-catalyzed degradation compared to erythromycin (B1671065), but decomposition still occurs. oup.com In simulated gastric fluid, Roxithromycin degrades rapidly, with a reported half-time of 0.23 hours. oup.com The degradation follows pseudo-first-order kinetics. oup.com The primary degradation pathway under acidic conditions involves hydrolysis, leading to the formation of specific impurities. chinjmap.comrsc.org One study noted that after exposure to 1.0 mol L-1 HCl, degradation products with shorter retention times than the parent molecule were formed. brazilianjournals.com.br

Alkaline Conditions: Under alkaline conditions (e.g., using sodium hydroxide), Roxithromycin also undergoes degradation. dergipark.org.tr One study showed complete degradation when subjected to 1.0 M NaOH at 75°C. dergipark.org.tr The rate of degradation is dependent on the concentration of the base and the temperature. dergipark.org.tr

Oxidative Conditions: Oxidative stress, typically induced using hydrogen peroxide (H2O2), is a significant degradation pathway for Roxithromycin. dergipark.org.trchinjmap.com The drug is sensitive to oxidation, and the degradation is more pronounced at elevated temperatures. dergipark.org.tr The tertiary amine and the oxime side chain are susceptible to oxidation. nih.gov A major degradation product under oxidative stress is presumed to be an N-oxide of Roxithromycin. chinjmap.com

Thermal and Photolytic Conditions: Roxithromycin is reported to be highly stable under thermal (heat) and photolytic (light) stress conditions when tested in the solid state. dergipark.org.trchinjmap.com However, exposure to UV radiation or sunlight in solution can lead to the formation of degradation products. oup.com One study identified two degradation products after 8 hours of UV degradation in solution. oup.com Another investigation into photocatalytic degradation using TiO2 also confirmed its decomposition under UV light. rsc.orgtandfonline.com

The following table summarizes the findings from forced degradation studies on Roxithromycin, which are indicative of the expected behavior of 12-Deoxy Roxithromycin-d7.

Identification and Characterization of Degradation Products

Several studies have focused on identifying the structures of the degradation products of Roxithromycin using techniques like High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (LC-MS). chinjmap.comnih.gov The main degradation pathways are hydrolysis, isomerization, and oxidation. chinjmap.com

Under acidic conditions, hydrolysis is the primary route. This can involve the cleavage of the cladinose (B132029) sugar from the lactone ring, a common degradation pathway for macrolide antibiotics. rsc.org Products such as decladinose roxithromycin have been identified. oup.com Isomerization to compounds like (Z)-roxithromycin can also occur. oup.com

Oxidative degradation primarily results in the formation of an N-oxide derivative, where the nitrogen atom of the dimethylamino group on the desosamine (B1220255) sugar is oxidized. chinjmap.comnih.gov

Photodegradation in solution leads to different products. One study using liquid chromatography identified degradation products with specific retention times, though their structures were not fully elucidated in the abstract. oup.com A more detailed study on photocatalysis identified ten degradation products, resulting from attacks on the linkage between the lactone ring and the cladinose moiety, as well as on the tertiary amine and oxime side chain. nih.gov

The table below lists some of the identified degradation products of Roxithromycin.

Kinetics of Degradation and Factors Influencing Stability

The kinetics of Roxithromycin degradation have been investigated under various conditions. In simulated gastric fluid, the degradation was found to follow pseudo-first-order kinetics with a rate constant of 3.00 h⁻¹ and a half-life of 0.23 h. oup.com In another study, the degradation under alkaline, oxidative, and UV stress was also modeled, and it was found that the reactions followed first-order kinetics. nih.gov This allows for the calculation of the rate constant, half-life, and activation energy for the degradation reactions. nih.gov

Several factors influence the stability of Roxithromycin:

pH: Stability is highly pH-dependent. The molecule is most stable in a neutral to slightly alkaline pH range and degrades rapidly in acidic conditions. oup.comresearchgate.net The degradation rate also increases with increasing pH in the alkaline range under oxidative stress conditions. nih.gov

Temperature: Elevated temperatures accelerate degradation, particularly under acidic, alkaline, and oxidative stress. dergipark.org.tr

Presence of Oxidants: The presence of oxidizing agents like H2O2 significantly promotes degradation. dergipark.org.tr

Light: While stable in the solid state, exposure to light in solution can cause degradation. oup.com

Water Matrix: In environmental degradation studies, the presence of certain ions (e.g., Fe³⁺, Cu²⁺, Mg²⁺) can inhibit the degradation of Roxithromycin, possibly through the formation of metal chelates. nih.gov

Development of Stability-Indicating Analytical Methods

A stability-indicating analytical method is a validated quantitative analytical procedure that can accurately detect the decrease in the amount of the active pharmaceutical ingredient (API) due to degradation. ajpaonline.com For Roxithromycin, several stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) methods have been developed. brazilianjournals.com.broup.com

These methods are crucial for separating the intact drug from its various degradation products formed under stress conditions. A typical method involves using a C18 column with a mobile phase consisting of a buffer (like potassium dihydrogen phosphate (B84403) or ammonium (B1175870) phosphate) and an organic modifier (such as methanol (B129727) or acetonitrile). brazilianjournals.com.broup.comnih.gov Detection is commonly performed using a UV detector at a wavelength around 205-215 nm. brazilianjournals.com.broup.com

The validation of these methods demonstrates their specificity, linearity, accuracy, and precision in the presence of degradants, confirming their suitability for stability studies. brazilianjournals.com.brnih.gov For instance, one developed HPLC method could successfully separate Roxithromycin from its degradation products formed under alkaline, oxidative, and UV stress, with the intact drug appearing at a retention time of 7 minutes and degradants appearing at different retention times. oup.com This ensures that any analysis of the drug's purity or content over time is not compromised by the presence of these degradation products.

Table of Mentioned Compounds

Emerging Research Directions and Analytical Innovations for 12 Deoxy Roxithromycin D7

Integration with Advanced "Omics" Technologies (e.g., metabolomics, proteomics)

The "omics" revolution demands robust and precise analytical tools to decipher complex biological systems. As a SILS, 12-Deoxy Roxithromycin-d7 is poised to become an integral component in advanced metabolomic and proteomic workflows.

In metabolomics , the primary application is in targeted quantitative studies. When investigating the pharmacokinetics or metabolic fate of Roxithromycin (B50055), the formation of metabolites like 12-Deoxy Roxithromycin can be precisely quantified in complex biological matrices such as plasma, urine, or tissue homogenates. The co-elution of 12-Deoxy Roxithromycin-d7 with its non-labeled counterpart, and their distinct mass-to-charge (m/z) ratios, allows for correction of matrix effects and variations in instrument response, leading to highly accurate concentration measurements.

Emerging applications involve its use in metabolic flux analysis . By administering the non-labeled parent drug (Roxithromycin) to a biological system (e.g., cell culture, animal model), 12-Deoxy Roxithromycin-d7 can be used as a spike-in standard at various time points to precisely map the kinetics of metabolite formation and clearance. This provides critical data for building dynamic models of drug metabolism.

While not directly interacting with proteins in a typical proteomics workflow, the standard plays a crucial indirect role. Accurate quantification of the 12-Deoxy Roxithromycin metabolite can be correlated with quantitative proteomics data (e.g., from SILAC or TMT-labeled experiments). Such an integrated approach could reveal correlations between metabolite levels and the expression of specific drug-metabolizing enzymes (e.g., Cytochrome P450 isoforms) or drug transporters (e.g., P-glycoprotein), providing a systems-level understanding of drug disposition and resistance mechanisms.

Table 8.1: Potential Applications of 12-Deoxy Roxithromycin-d7 in "Omics" Fields
"Omics" FieldApplicationScientific Insight Gained
Metabolomics (Targeted) Internal standard for LC-MS/MS quantificationAccurate determination of 12-Deoxy Roxithromycin concentration in biological samples.
Metabolic Flux Analysis Quantitative spike-in standard for time-course studiesElucidation of the formation and clearance kinetics of the metabolite.
Pharmacometabolomics Correlating metabolite levels with metabolic phenotypesIdentifying metabolic biomarkers that predict drug response or metabolism profile.
Integrated Proteomics Correlating metabolite levels with protein expressionLinking drug metabolism rates to the abundance of specific enzymes or transporters.

Computational Chemistry and Molecular Dynamics Simulations for Predictive Modeling

Computational methods provide powerful predictive insights into molecular behavior, but they require rigorous experimental validation. 12-Deoxy Roxithromycin-d7 is a critical tool for bridging the gap between in silico prediction and in vitro or in vivo reality.

Molecular dynamics (MD) simulations can be used to model the interaction of the non-labeled 12-Deoxy Roxithromycin with its biological targets, such as the bacterial ribosome or metabolizing enzymes. These simulations can predict binding poses, free energies of binding, and conformational changes upon interaction. The experimental data, generated through quantitative assays that rely on the d7-labeled internal standard for accuracy, serve as the gold standard for validating these computational predictions. For example, if a simulation predicts that a specific mutation in a cytochrome P450 enzyme will decrease the metabolism of Roxithromycin to 12-Deoxy Roxithromycin, this hypothesis can be tested experimentally, with the d7-standard ensuring the reliability of the measured metabolic rates.

Furthermore, advanced quantum mechanics (QM) calculations could theoretically investigate the kinetic isotope effect (KIE) associated with the C-D bonds in 12-Deoxy Roxithromycin-d7. While the deuterium (B1214612) labels are typically placed in metabolically stable positions to ensure the standard's integrity, a significant KIE would manifest as a slight chromatographic separation from the non-labeled analog. Understanding this effect is crucial for high-resolution analytical methods and can provide subtle insights into enzymatic reaction mechanisms.

Table 8.2: Synergy Between Computational Modeling and Experimental Validation
Computational MethodPredictive Goal (for non-labeled analog)Role of 12-Deoxy Roxithromycin-d7
Molecular Docking Predict binding affinity and pose at a target site (e.g., enzyme active site).Provides accurate Ki or IC50 values from experimental assays for model validation.
Molecular Dynamics (MD) Simulate dynamic stability of the ligand-protein complex over time.Validates predictions by enabling accurate measurement of on/off rates or residence time.
QM/MM Simulations Model the transition state of an enzymatic reaction (e.g., hydroxylation, demethylation).Experimental data (using the d7-standard) on reaction kinetics validates the predicted energy barriers.
ADMET Prediction Predict rates of metabolism and clearance in silico.Serves as the internal standard in pharmacokinetic studies to generate the ground-truth data for model refinement.

Role of Reference Standards in International Research Harmonization

Scientific research is a global endeavor, and the ability to compare and reproduce findings across different laboratories is paramount. Certified Reference Materials (CRMs), such as a well-characterized 12-Deoxy Roxithromycin-d7, are fundamental to achieving this harmonization.

When laboratories in different countries investigate the environmental persistence of Roxithromycin or conduct multi-center clinical trials, they often use different analytical platforms (e.g., various models of LC-MS/MS systems) and methodologies. Without a common reference point, it is nearly impossible to determine if observed differences in results are due to true experimental variation or simply analytical bias.

By using a single, globally recognized batch of 12-Deoxy Roxithromycin-d7 as an internal standard, laboratories can normalize their results. This standard, when produced under strict guidelines (e.g., ISO 17034) and accompanied by a certificate of analysis detailing its identity, purity, and concentration, ensures traceability to a common anchor. This practice is essential for:

Regulatory Submissions: Ensuring data from different testing sites is comparable for drug approval applications.

Environmental Monitoring: Creating reliable global maps of antibiotic contamination in water and soil.

Proficiency Testing: Allowing accreditation bodies to assess the performance of analytical laboratories.

Collaborative Research: Fostering confidence and data integrity in multi-institutional research projects.

Potential for Derivatization in New Analytical or Mechanistic Probes

The core structure of 12-Deoxy Roxithromycin-d7 can serve as a scaffold for chemical derivatization, transforming it from a passive internal standard into an active research probe.

For enhanced analytical sensitivity , the molecule could be derivatized with a tag that improves its properties for a specific detection method. For example, attaching a permanently charged quaternary amine group (e.g., a Girard's reagent derivative) could significantly boost ionization efficiency in electrospray ionization mass spectrometry (ESI-MS), enabling lower detection limits. The d7-label would remain as the crucial mass signature to differentiate the derivatized probe from its target analyte.

For elucidating biological mechanisms , the standard could be converted into a mechanistic probe. A powerful approach is affinity-based protein profiling (ABPP). This involves attaching a reactive group—such as a photo-activatable diazirine or a bio-orthogonal "clickable" tag like an alkyne—to the 12-Deoxy Roxithromycin-d7 scaffold. This new probe could be incubated with a biological system (e.g., liver microsomes). Upon activation (e.g., by UV light), the probe would covalently bind to interacting proteins, such as its primary metabolizing enzyme. The d7-label would then serve as a unique mass tag, allowing researchers to use proteomic techniques to identify the specific protein and even the exact peptide that was labeled, thereby mapping the precise interaction site.

Table 8.4: Potential Derivatization Strategies and Applications
Derivatization TypeAttached Moiety ExamplePurpose
Ionization Enhancement Quaternary ammonium (B1175870) saltIncrease signal intensity in positive-mode ESI-MS.
Fluorogenic Tagging Dansyl chlorideEnable detection by fluorescence, complementary to MS.
Photo-Affinity Labeling Phenyl-diazirineCovalently cross-link to binding partners (e.g., enzymes) upon UV activation.
Click Chemistry Handle Terminal alkyne or azideEnable bio-orthogonal ligation to reporter tags for target identification and visualization.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.